2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,N',N'-tetramethylpropanediamide
Description
The compound 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,N',N'-tetramethylpropanediamide features a pyridine ring substituted with chlorine (position 3) and a trifluoromethyl group (position 5). The propane backbone is functionalized with two amide groups, each substituted with two methyl groups (tetramethyl configuration).
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,N',N'-tetramethylpropanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3N3O2/c1-19(2)11(21)9(12(22)20(3)4)10-8(14)5-7(6-18-10)13(15,16)17/h5-6,9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQCFHUHSBAJGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,N’,N’-tetramethylpropanediamide typically involves multiple steps. One common approach starts with the preparation of 2-chloro-5-(trifluoromethyl)pyridine, which is then subjected to further reactions to introduce the desired functional groups . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as nucleophilic substitution, decarboxylation, and reduction . Advanced techniques like continuous flow synthesis may also be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,N’,N’-tetramethylpropanediamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives .
Scientific Research Applications
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,N’,N’-tetramethylpropanediamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,N’,N’-tetramethylpropanediamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Pyridine Derivatives
Fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide) shares the same pyridine core but differs in substituents. Fluopyram contains an ethyl-linked benzamide group instead of the tetramethylpropanediamide moiety. This structural variation impacts its biological activity: Fluopyram is a succinate dehydrogenase inhibitor (SDHI) fungicide used in crops like cucumbers and tomatoes . Its ethyl-benzamide side chain enhances solubility and systemic distribution in plants, whereas the tetramethylpropanediamide in the target compound may reduce metabolic degradation due to steric shielding .
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanoethyl)-N-phenylpropanamide () introduces a sulfanyl group and cyanoethyl substituent.
Hydrazide and Sulfonohydrazide Derivatives
- 3-Chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N',2,2-trimethylpropanehydrazide () replaces the diamide with a hydrazide group. Hydrazides are more reactive toward electrophiles, suggesting different modes of action, possibly as protease inhibitors or chelators .
- N'-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-N-(2-propynyl)-2-naphthalenesulfonohydrazide () incorporates a sulfonohydrazide and naphthalene group, enhancing aromatic stacking interactions. This compound’s larger aromatic system may improve binding to hydrophobic enzyme pockets compared to the smaller propanediamide .
Indole-Modified Propanediamide
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[2-(1H-indol-3-yl)ethyl]propanediamide () replaces methyl groups with indolylethyl substituents.
Physicochemical Properties and Regulatory Status
- Lipophilicity : The trifluoromethyl group increases lipophilicity in all analogs, but the tetramethylpropanediamide’s steric bulk may reduce membrane permeability compared to Fluopyram’s benzamide .
- Regulatory Status : Fluopyram is classified under CLH hazard category A () and regulated under specific trade codes (). The target compound’s regulatory status is undefined but would depend on toxicity profiling .
Biological Activity
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,N',N'-tetramethylpropanediamide, often referred to as a pyridine derivative, has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. The focus of this article is to explore the biological activity of this compound through various studies and case reports.
- Molecular Formula : C12H15ClF3N3O
- Molecular Weight : 309.72 g/mol
- CAS Number : Not specified in the search results.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, primarily focusing on its antimicrobial properties and potential therapeutic applications.
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit selective activity against certain pathogens. For instance, studies have shown that the trifluoromethyl group can enhance the efficacy of compounds against Chlamydia trachomatis, a common sexually transmitted infection. The presence of this group has been linked to improved binding affinity and selectivity towards bacterial targets without significant toxicity to mammalian cells .
2. Structure-Activity Relationship (SAR) Studies
SAR studies have revealed that modifications in the chemical structure significantly influence the biological activity of pyridine derivatives. For example:
- The introduction of electron-withdrawing groups like trifluoromethyl at specific positions on the pyridine ring has been associated with increased potency against bacterial strains .
- Compounds lacking this substituent exhibited diminished or no activity, highlighting its crucial role in enhancing biological responses .
Case Study 1: Antichlamydial Activity
A study focused on the synthesis of pyridine-based compounds demonstrated that those with a trifluoromethyl group effectively impaired the growth of C. trachomatis while maintaining host cell viability. The compounds exhibited selective toxicity, indicating potential for development as targeted antichlamydial agents .
Case Study 2: Inhibition of Bacterial Growth
Another research effort explored the antibacterial properties of similar compounds, showing moderate inhibition against Neisseria meningitidis and Haemophilus influenzae. The findings suggested that while these compounds were less potent than established antibiotics, their unique mechanisms could provide alternatives for treatment resistant infections .
Data Table: Biological Activity Summary
| Compound Name | Target Pathogen | Activity Level | Notes |
|---|---|---|---|
| This compound | C. trachomatis | Moderate | Selective for Chlamydia; non-toxic to host cells |
| Analog 1 | N. meningitidis | Low | Less potent than ADEP1 |
| Analog 2 | H. influenzae | Moderate | Potential alternative antibiotic |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
